Isorhapontigenin

Übersicht

Beschreibung

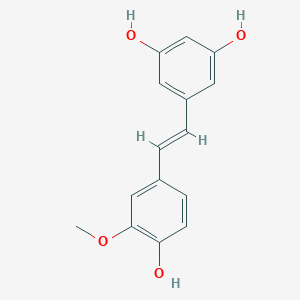

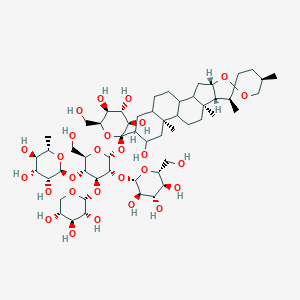

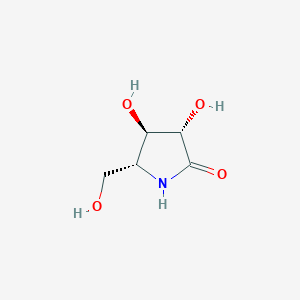

Isorhapontigenin (ISOR) is a bioactive stilbene present in many traditional medicinal plants and is first described in grapes . It is a tetrahydroxylated stilbenoid with a methoxy group . It is an isomer of rhapontigenin and an analog of resveratrol . It is found in the Chinese herb Gnetum cleistostachyum, in Gnetum parvifolium, and in the seeds of the palm Aiphanes aculeata .

Synthesis Analysis

Synthetic isorhapontigenin was treated with several kinds of inorganic reagents and peroxidase to prepare active stilbene dimers . Among them, silver acetate in methanol gave two new isorhapontigenin dimers . Another method used 3,5-dihydroxybenzoic acid as a starting material, benzyl protecting the phenolic hydroxyl, via the Wittig-Horner reaction to construct the trans stilbene structure, and then debenzylation under the palladium on carbon/ammonium formate system condition .Molecular Structure Analysis

Isorhapontigenin is a tetrahydroxylated stilbenoid with a methoxy group . It is an isomer of rhapontigenin and an analog of resveratrol . The comparison highlighted two 4′-OH-containing monostilbenes in ferroptosis inhibitory bioactivity .Chemical Reactions Analysis

Isorhapontigenin can inhibit ferroptosis in erastin-treated bmMSCs through a hydrogen donation-based antioxidant pathway . After hydrogen donation, these monostilbenes usually produce the corresponding stable dimers .Physical And Chemical Properties Analysis

The molecular formula of Isorhapontigenin is C15H14O4 . Its molecular weight is 258.27 . The CAS number is 32507-66-7 .Wissenschaftliche Forschungsanwendungen

Anti-Cancer Effects on Bladder Cancer

Isorhapontigenin (ISO), a stilbene derivative from the Chinese herb Gnetum cleistostachyum, exhibits a strong anti-cancer effect on muscle invasive bladder cancers (MIBCs) . It has been found to induce massive changes in gene expression associated with cell movement, migration, invasion, metabolism, proliferation, and angiogenesis . It also activates genes involved in the inflammatory response but represses genes involved in hypoxia signaling, glycolysis, the actin cytoskeleton, and the tumor microenvironment .

Anti-Proliferative Effects on Colorectal Cancer

Isorhapontigenin has shown similar cytotoxic activity against human colorectal cancer cells to that of resveratrol or piceatannol . This supports its use as a bioactive alternative in the treatment of colorectal cancer .

Encapsulation in Cyclodextrins

The hydrophobic structure of Isorhapontigenin could enhance its bioavailability, but it could also be a disadvantage in the development of products . To overcome this, researchers have studied the molecular encapsulation of Isorhapontigenin in cyclodextrins . This encapsulation could double the basal water solubility, exceeding the solubility of other hydroxylated stilbenes .

Stability Enhancement

The stability of Isorhapontigenin in inclusion complexes was found to be higher at a pH below 9 and refrigeration temperatures . Moreover, the use of cyclodextrins retained more than 78% of Isorhapontigenin after storage for 12 weeks, compared to 15% in free form . This could help design novel formulations to better deliver Isorhapontigenin .

Anti-Oxidative Effects

Isorhapontigenin has shown promising anti-oxidative effects in several models . This property could be beneficial in various health conditions where oxidative stress plays a significant role.

Neuroprotective Effects

Research has been carried out to explore a possible protective mechanism of Isorhapontigenin in Parkinson’s disease . The results support that Isorhapontigenin could effectively inhibit myeloperoxidase and restore antioxidant levels .

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Isorhapontigenin has shown promising anti-oxidative and anti-cancer effects in several models . It has also demonstrated inhibitory effects on several important inflammatory signaling pathways . These favorable efficacy and pharmacokinetic properties support its further development as a novel anti-inflammatory agent for COPD .

Eigenschaften

IUPAC Name |

5-[(E)-2-(4-hydroxy-3-methoxyphenyl)ethenyl]benzene-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O4/c1-19-15-8-10(4-5-14(15)18)2-3-11-6-12(16)9-13(17)7-11/h2-9,16-18H,1H3/b3-2+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANNNBEZJTNCXHY-NSCUHMNNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C=CC2=CC(=CC(=C2)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=CC(=C1)/C=C/C2=CC(=CC(=C2)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601045304 | |

| Record name | Isorhapontigenin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601045304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Isorhapontigenin | |

CAS RN |

32507-66-7 | |

| Record name | Isorhapontigenin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=32507-66-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isorhapontigenin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032507667 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isorhapontigenin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601045304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isorhapontigenin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISORHAPONTIGENIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CZ49V3K5HS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

ANone: Isorhapontigenin (ISO) exhibits its effects through interactions with various molecular targets, leading to a cascade of downstream effects. Some key examples include:

- PPARγ: ISO promotes preadipocyte differentiation by enhancing the activity and stability of PPARγ, a master regulator of adipogenesis. This leads to improved insulin sensitivity in adipocytes. []

- NF-κB and MAPK: ISO suppresses the activation of NF-κB and MAPK signaling pathways, which are key regulators of inflammation. This results in decreased production of pro-inflammatory cytokines like IL-6, TNF-α, and COX-2. [, ]

- SP1: ISO inhibits the transcriptional activity of SP1, leading to the downregulation of several target genes involved in cell cycle progression and apoptosis, such as cyclin D1 and XIAP. This contributes to cell cycle arrest and induction of apoptosis in cancer cells. [, , , ]

- AHR: ISO binds to and activates the aryl hydrocarbon receptor (AHR), leading to the inhibition of TLR4 signaling. This, in turn, reduces inflammation and protects neurons from cerebral ischemia/reperfusion injury. []

A:

- Spectroscopic data: Structural elucidation of ISO relies heavily on spectroscopic techniques like UV, IR, MS, 1H NMR, 13C NMR, and 2D NMR. These techniques provide information about the functional groups, connectivity, and stereochemistry of the molecule. [, , , ]

- Cyclodextrin encapsulation: Encapsulating ISO in cyclodextrins significantly improves its stability in aqueous solutions, particularly at pH values below 9 and under refrigeration. This strategy also enhances its water solubility, addressing a key limitation for oral delivery. []

ANone: ISO, like many polyphenols, presents stability challenges:

- Degradation: ISO can degrade over time, especially in free form. Studies show that after 12 weeks of storage, only 15% of free ISO remained, highlighting the need for stabilization strategies. []

- Cyclodextrins: Encapsulation in cyclodextrins, particularly HP-β-CD, significantly improves ISO's stability, retaining over 78% of the compound after 12 weeks. This approach also enhances solubility, a crucial factor for oral bioavailability. []

A:

- Absorption: ISO exhibits rapid absorption after oral administration in rats. Notably, its oral bioavailability is superior to resveratrol, likely due to its methoxy group. [, ]

- Metabolism: ISO undergoes extensive phase II metabolism, including glucuronidation, sulfation, and O-methylation. Rhapontigenin and isorhapontigenin are identified as major metabolites in rats. [, ]

- Clearance: ISO demonstrates rapid clearance following intravenous administration, suggesting a potential for multiple daily dosing if required. []

- Repeated Dosing: No significant alterations in key pharmacokinetic parameters were observed after one-week of repeated oral administration of ISO, indicating no significant accumulation or auto-induction of metabolic enzymes. []

- Metabolomic Impact: One-week of ISO administration in rats led to alterations in plasma levels of several metabolites, including a reduction in arachidonic acid, cholesterol, and fructose, and an increase in tryptamine. This suggests its potential to influence metabolic pathways associated with health benefits. []

A:

- In vitro: ISO has demonstrated efficacy in various cell-based assays:

- Anti-cancer activity: It inhibits the proliferation, migration, and invasion of various cancer cell lines, including bladder, breast, and melanoma. [, , , , , , , ]

- Anti-inflammatory effects: It suppresses the production of pro-inflammatory cytokines and mediators in LPS-stimulated macrophages and airway epithelial cells. [, , ]

- Antioxidant activity: It protects against oxidative stress in various cell models, including liver microsomes, brain mitochondria, and synaptosomes. [, ]

- In vivo: ISO has shown promising results in several animal models:

- Diabetes: ISO treatment improved glucose tolerance, insulin sensitivity, and reduced adipocyte size in diabetic db/db mice. []

- Acute lung injury: It mitigated lung injury induced by lipopolysaccharide in mice by inducing autophagy and suppressing inflammation. []

- Cerebral ischemia/reperfusion injury: ISO reduced neurological deficits, infarct size, and neuronal death in a mouse model of stroke. [, ]

- Bladder cancer: It inhibited the development of invasive bladder cancer in mice exposed to the carcinogen BBN. []

ANone: Currently, there is limited information available regarding specific resistance mechanisms to ISO or its cross-resistance with other compounds.

ANone: Various analytical techniques are employed for the characterization and quantification of ISO:

- Chromatography: Liquid chromatography (LC) coupled with mass spectrometry (MS) or tandem mass spectrometry (MS/MS) is commonly used for separation, identification, and quantification of ISO and its metabolites in biological samples. [, , ]

- Spectroscopy: Ultraviolet-visible (UV-Vis) spectroscopy, infrared (IR) spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy are utilized for structural elucidation and identification of ISO. [, , , , ]

ANone: Research on ISO spans multiple disciplines, fostering collaboration and synergistic advancements:

- Chemistry & Pharmacology: Chemical synthesis and modification of ISO are crucial for exploring structure-activity relationships, optimizing its pharmacological properties, and developing novel derivatives with enhanced activity or bioavailability. [, , , , ]

- Biology & Medicine: Understanding the molecular mechanisms of ISO's action, its effects on various cell types and tissues, and its therapeutic potential in different disease models require expertise from biologists, pharmacologists, and clinicians. [, , , , , , , , , , , , , , , , , , ]

- Nutrition & Food Science: Identifying dietary sources rich in ISO, understanding its bioavailability and metabolism in humans, and developing functional foods or supplements enriched with ISO require collaboration between nutritionists, food scientists, and chemists. [, , , ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(2-Quinolin-3-Ylpyridin-4-Yl)-1,5,6,7-Tetrahydro-4h-Pyrrolo[3,2-C]pyridin-4-One](/img/structure/B148613.png)

![Ethyl 1-[4-(acetylamino)benzyl]-4-(2-phenylethyl)piperidine-4-carboxylate](/img/structure/B148617.png)

![3-[1-[[1-(4-Methylphenyl)cyclopropyl]-oxomethyl]-4-piperidinyl]-5-phenyl-1,3,4-oxadiazol-2-one](/img/structure/B148622.png)

![Carbamic acid, [(1R,2R)-3-hydroxy-1-(hydroxymethyl)-2-methylpropyl]-, 1,1-](/img/structure/B148627.png)